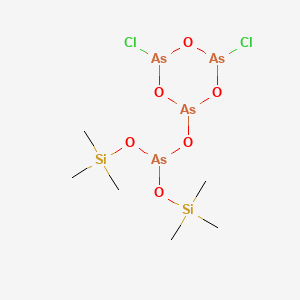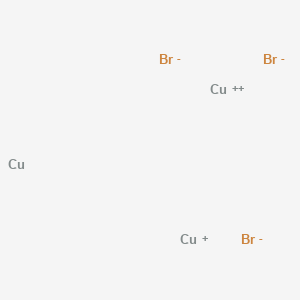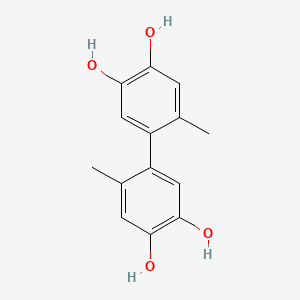
6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol is an organic compound characterized by its biphenyl structure with four hydroxyl groups and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl groups are added via a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a fully saturated biphenyl.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Halogenated or alkylated biphenyl derivatives.
科学研究应用
6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol exerts its effects involves its ability to donate hydrogen atoms from its hydroxyl groups, acting as an antioxidant. This compound can interact with free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 2,6-dimethyl-: Similar biphenyl structure but lacks the hydroxyl groups.
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine: Contains amino groups instead of hydroxyl groups.
Uniqueness
6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol is unique due to the presence of four hydroxyl groups, which impart significant antioxidant properties and potential therapeutic benefits. The combination of methyl and hydroxyl groups also enhances its chemical reactivity and versatility in various applications.
属性
CAS 编号 |
3598-31-0 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
4-(4,5-dihydroxy-2-methylphenyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O4/c1-7-3-11(15)13(17)5-9(7)10-6-14(18)12(16)4-8(10)2/h3-6,15-18H,1-2H3 |
InChI 键 |
XYSDSCUWKAPQBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



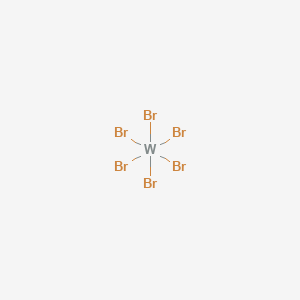
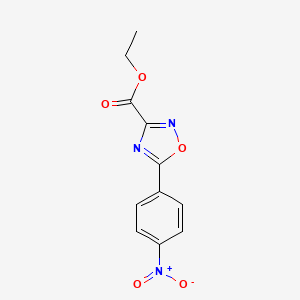
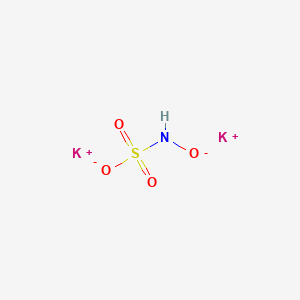

![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

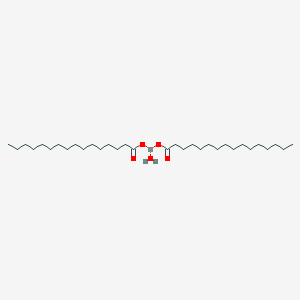
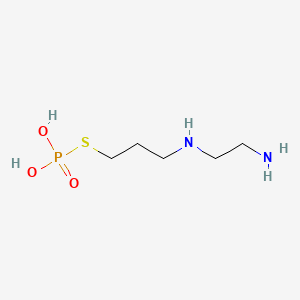
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

